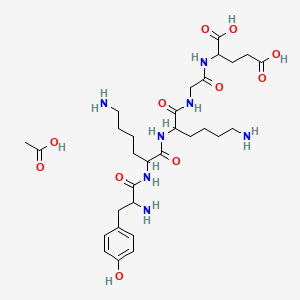

H-Tyr-Lys-Lys-Gly-Glu-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

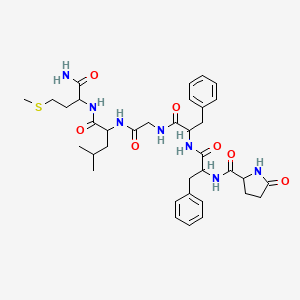

Le composé « H-Tyr-Lys-Lys-Gly-Glu-OH » est un pentapeptide constitué des acides aminés tyrosine, lysine, lysine, glycine et acide glutamique. Les peptides comme celui-ci sont souvent étudiés pour leurs activités biologiques potentielles et leurs applications thérapeutiques.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de « H-Tyr-Lys-Lys-Gly-Glu-OH » implique l’addition séquentielle d’acides aminés protégés. Le processus commence généralement par la protection des groupes amino et carboxyle des acides aminés afin d’empêcher des réactions secondaires indésirables. Par exemple, le groupe amino de la lysine peut être protégé à l’aide de chlorure de carbobenzoxy, tandis que le groupe carboxyle peut être protégé sous forme d’ester méthylique .

Les liaisons peptidiques sont formées à l’aide de réactifs de couplage tels que le dicyclohexylcarbodiimide. Le peptide protégé est ensuite déprotégé par hydrogénolyse sur un catalyseur au nickel pour donner le produit final .

Méthodes de production industrielle

La production industrielle de peptides comme « this compound » utilise souvent la synthèse peptidique en phase solide. Cette méthode permet une production efficace et évolutive de peptides en ancrant le premier acide aminé à une résine solide et en ajoutant séquentiellement des acides aminés protégés. Le peptide final est clivé de la résine et purifié .

Analyse Des Réactions Chimiques

Types de réactions

Les peptides peuvent subir diverses réactions chimiques, notamment :

Oxydation : Le résidu de tyrosine peut être oxydé pour former de la dityrosine.

Réduction : Les ponts disulfures des peptides peuvent être réduits en thiols libres.

Substitution : Les résidus d’acides aminés peuvent être substitués par d’autres acides aminés par formation de liaisons peptidiques.

Réactifs et conditions courants

Oxydation : Le peroxyde d’hydrogène ou l’iode peuvent être utilisés comme agents oxydants.

Réduction : Le dithiothréitol ou la tris(2-carboxyethyl)phosphine sont des agents réducteurs courants.

Substitution : Des réactifs de couplage comme le dicyclohexylcarbodiimide sont utilisés pour la formation de liaisons peptidiques.

Principaux produits

Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de la tyrosine peut conduire à la formation de dityrosine, tandis que la réduction des ponts disulfures donne des thiols libres .

Applications De Recherche Scientifique

Chimie

En chimie, les peptides comme « H-Tyr-Lys-Lys-Gly-Glu-OH » sont utilisés comme composés modèles pour étudier la formation, la stabilité et la réactivité des liaisons peptidiques. Ils sont également utilisés dans le développement de nouvelles méthodes de synthèse et de réactifs de couplage .

Biologie

Biologiquement, les peptides sont étudiés pour leurs rôles dans les processus cellulaires, y compris la signalisation, l’activité enzymatique et les fonctions structurales. “this compound” peut être étudié pour son potentiel à moduler les voies biologiques .

Médecine

En médecine, les peptides sont explorés pour leur potentiel thérapeutique. Ils peuvent agir comme des hormones, des inhibiteurs enzymatiques ou des agents antimicrobiens. La recherche peut se concentrer sur la capacité du peptide à interagir avec des récepteurs ou des enzymes spécifiques .

Industrie

Industriellement, les peptides sont utilisés dans le développement de produits pharmaceutiques, de cosmétiques et d’additifs alimentaires. Ils sont appréciés pour leur bioactivité et leur spécificité .

Mécanisme D'action

Le mécanisme d’action de « H-Tyr-Lys-Lys-Gly-Glu-OH » dépend de sa cible biologique spécifique. Les peptides peuvent interagir avec des récepteurs, des enzymes ou d’autres protéines pour exercer leurs effets. Par exemple, ils peuvent se lier à un récepteur et activer ou inhiber une voie de signalisation .

Comparaison Avec Des Composés Similaires

Composés similaires

H-Lys-Lys-Gly-OH : Un tripeptide de composition en acides aminés similaire mais dépourvu de tyrosine et d’acide glutamique.

H-Tyr-Gly-Glu-OH : Un tripeptide contenant de la tyrosine, de la glycine et de l’acide glutamique, mais dépourvu de lysine.

Unicité

« H-Tyr-Lys-Lys-Gly-Glu-OH » est unique en raison de sa séquence spécifique d’acides aminés, qui peut conférer des activités et des propriétés biologiques distinctes. La présence de résidus de lysine et d’acide glutamique peut influencer sa solubilité, sa stabilité et ses interactions avec les cibles biologiques .

Propriétés

IUPAC Name |

acetic acid;2-[[2-[[6-amino-2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N7O9.C2H4O2/c29-13-3-1-5-20(26(41)32-16-23(37)33-22(28(43)44)11-12-24(38)39)35-27(42)21(6-2-4-14-30)34-25(40)19(31)15-17-7-9-18(36)10-8-17;1-2(3)4/h7-10,19-22,36H,1-6,11-16,29-31H2,(H,32,41)(H,33,37)(H,34,40)(H,35,42)(H,38,39)(H,43,44);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPCDMTYCTXCEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N7O11 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.8 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B12317442.png)

![N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B12317449.png)

![4-[2-[6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317450.png)

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;sodium](/img/structure/B12317465.png)

![4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12317483.png)

![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride](/img/structure/B12317494.png)

![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[3-(2-{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy}ethoxy)propanamido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12317500.png)

![3-(Carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12317515.png)

![2-chloro-1-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12317533.png)